hex-5-en-3-ol
Description
Contextual Significance in Organic Chemistry
In the broader context of organic chemistry, hex-5-en-3-ol is recognized for its utility as a foundational building block. The presence of two reactive functional groups, the alcohol and the alkene, allows for selective chemical modifications. This dual reactivity is a key aspect of its importance, enabling chemists to construct intricate molecular architectures. The compound is typically a colorless to pale yellow liquid and is soluble in organic solvents, with limited solubility in water. cymitquimica.com
The strategic placement of the hydroxyl group and the double bond in this compound allows it to participate in a variety of fundamental organic reactions. These include, but are not limited to, oxidation, esterification, and various addition reactions across the double bond. cymitquimica.com This versatility makes it an important precursor in the synthesis of a range of organic compounds.
Importance as a Homoallylic Alcohol in Synthetic Transformations
The classification of this compound as a homoallylic alcohol is central to its synthetic utility. Homoallylic alcohols are characterized by a hydroxyl group located at the C-3 position relative to a double bond. This specific arrangement is crucial for a number of important synthetic transformations.
One of the most significant applications of homoallylic alcohols like this compound is in cyclization reactions. These reactions can be promoted by various reagents and catalysts to form cyclic ethers and other heterocyclic systems, which are common motifs in many natural products and pharmaceuticals. For instance, the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can be used to construct tetrahydropyran (B127337) rings. researchgate.net
Furthermore, the double bond in this compound can undergo a variety of transformations, including metathesis reactions. Cross-metathesis with other olefins, for example, allows for the extension of the carbon chain and the introduction of new functional groups. rsc.org The hydroxyl group can direct the stereochemical outcome of reactions at the double bond, a feature that is highly valuable in asymmetric synthesis for the creation of chiral molecules with specific three-dimensional arrangements. The enzymatic resolution of racemic this compound and its derivatives has also been explored to obtain enantiomerically pure forms, which are crucial for the synthesis of biologically active compounds. asianpubs.orgresearchgate.net
The strategic importance of this compound is further highlighted by its use in the synthesis of complex natural products. For example, derivatives of this compound have been utilized as key intermediates in the total synthesis of compounds like (-)-centrolobine. asianpubs.org
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| Molecular Formula | C6H12O cymitquimica.com |
| Molecular Weight | 100.16 g/mol chemscene.com |
| CAS Number | 688-99-3 sigmaaldrich.com |
| Boiling Point | 132.1°C at 760 mmHg lookchem.com |
| Density | 0.83 g/cm³ lookchem.com |
| Flash Point | 44.8°C lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3,6-7H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGFCIYBLKSQHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988513 | |
| Record name | Hex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-99-3 | |
| Record name | 5-Hexen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=688-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000688993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-5-en-3-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20988513 | |
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| Record name | hex-5-en-3-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Hex 5 En 3 Ol and Its Derivatives
Classical and Contemporary Synthetic Routes
The construction of racemic hex-5-en-3-ol relies on fundamental carbon-carbon bond-forming reactions and subsequent or concurrent introduction of the alcohol functionality.
Strategies for Carbon-Carbon Bond Formation
The core of this compound's structure is a six-carbon chain with a double bond at the 5-position and a hydroxyl group at the 3-position. The key synthetic challenge is the formation of the C3-C4 bond. Organometallic reagents are paramount for this transformation.
A primary and highly effective method involves the nucleophilic addition of an organometallic reagent to an aldehyde . This can be approached in two ways:
Reaction of an Allyl Organometallic Reagent with Propanal: In this strategy, an allyl nucleophile attacks the electrophilic carbonyl carbon of propanal. A common choice for the organometallic reagent is allylmagnesium bromide, a Grignard reagent. The reaction proceeds via a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate, which upon acidic workup, yields this compound.
Reaction of an Ethyl Organometallic Reagent with Acrolein (propenal): Alternatively, an ethyl nucleophile, such as ethylmagnesium bromide or ethyllithium, can be added to the carbonyl group of acrolein. This 1,2-addition forms the desired carbon skeleton and, after protonation, the secondary alcohol.
These Grignard-type reactions are foundational in organic synthesis for their reliability and versatility in constructing new carbon-carbon bonds.
Hydroxyl Group Introduction and Functional Group Interconversions
In the organometallic addition reactions described above, the hydroxyl group is introduced concurrently with the final carbon-carbon bond formation. The carbonyl oxygen of the aldehyde precursor is converted into a magnesium or lithium alkoxide during the reaction, which is then protonated during the workup step (e.g., with dilute acid) to yield the final alcohol.
An alternative strategy involves the reduction of a ketone precursor , namely hex-5-en-3-one. This ketone can be synthesized through various methods, and its subsequent reduction provides a direct route to this compound. Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily reduces ketones to secondary alcohols. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much more powerful reducing agent, used for less reactive ketones. It requires an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup.
This two-step approach (ketone synthesis followed by reduction) offers an alternative pathway to the direct organometallic addition to an aldehyde.
Stereoselective Synthesis Approaches
This compound possesses a stereocenter at the C3 position, meaning it can exist as two enantiomers, (R)-hex-5-en-3-ol and (S)-hex-5-en-3-ol. The synthesis of enantiomerically pure or enriched forms of this alcohol is of significant interest and is approached through several advanced methodologies.
Asymmetric Hydrogenation Protocols for Precursors
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones. In the context of this compound synthesis, this would involve the reduction of its precursor, hex-5-en-3-one. This reaction utilizes a chiral catalyst to selectively deliver hydrogen to one face of the carbonyl group, leading to a preponderance of one enantiomer of the alcohol.
A landmark achievement in this field is the Noyori asymmetric hydrogenation . This method employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in the presence of a chiral diamine. These catalysts are highly effective for the hydrogenation of a wide range of ketones, including unsaturated ones, with excellent enantioselectivity. The reaction is typically carried out under hydrogen pressure.
Another variation is asymmetric transfer hydrogenation , which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of hydrogen gas. Catalysts for this transformation are often chiral ruthenium complexes, such as those developed by Noyori and Ikariya, which contain a chiral N-sulfonylated diamine ligand and an arene ligand (e.g., p-cymene). These bifunctional catalysts facilitate the stereocontrolled transfer of hydrogen to the ketone, yielding the chiral alcohol with high enantiomeric excess.
Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones
| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Typical Substrates |
| Noyori Hydrogenation | (S)-BINAP | H₂ gas | Aromatic, Aliphatic, and Unsaturated Ketones |
| Noyori-Ikariya Transfer Hydrogenation | (S,S)-TsDPEN | Isopropanol or Formic Acid | Aromatic and Unsaturated Ketones |
Chiral Auxiliaries and Catalyst-Mediated Enantioselective Synthesis (e.g., Allylboration)
Chiral Auxiliaries:
A well-established strategy for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to the substrate. The chiral auxiliary directs a subsequent reaction to occur from a specific face, thereby creating a new stereocenter with a predictable configuration. After the desired transformation, the auxiliary is removed.
For the synthesis of structures analogous to this compound, Evans oxazolidinones are a prominent class of chiral auxiliaries. For instance, an N-propanoyl oxazolidinone can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with an allyl halide, such as allyl iodide, proceeds with high diastereoselectivity due to the steric influence of the auxiliary's substituent (e.g., benzyl (B1604629) or isopropyl group), which blocks one face of the enolate. Reductive cleavage of the auxiliary from the alkylated product would then yield the chiral alcohol. This method provides excellent stereocontrol and the auxiliary can often be recovered and reused. williams.eduwikipedia.org
Catalyst-Mediated Enantioselective Synthesis (Allylboration):
Enantioselective allylboration of aldehydes is a highly effective method for the synthesis of chiral homoallylic alcohols. This reaction involves the addition of an allylboron reagent to an aldehyde, where the stereochemical outcome is controlled by a chiral ligand on the boron atom.
A notable example is the use of Brown's allylboration reagents , which are derived from α-pinene. These chiral allyldialkylboranes react with aldehydes, like propanal, through a well-ordered, six-membered cyclic transition state (Zimmerman-Traxler model). This predictable transition state geometry allows for the efficient transfer of chirality from the pinene framework to the newly formed stereocenter of the homoallylic alcohol, resulting in high enantiomeric excess. The reaction is typically performed at low temperatures to maximize enantioselectivity.
Table 2: Comparison of Stereoselective Allylation Strategies
| Method | Key Principle | Reagents/Auxiliaries | Typical Outcome |
| Chiral Auxiliary (Evans) | Covalent attachment of a chiral molecule to direct alkylation | Evans Oxazolidinones, LDA, Allyl Halide | High Diastereoselectivity |
| Chiral Reagent (Brown) | Use of a stoichiometric chiral allylboron reagent | Allyldiisopinocampheylborane | High Enantioselectivity |
Enzymatic Kinetic Resolution Strategies (e.g., Lipase-Catalyzed Resolution of Racemic Mixtures)
Enzymatic kinetic resolution is a powerful biocatalytic method for separating a racemic mixture of chiral compounds. This technique utilizes an enzyme that selectively catalyzes a reaction on one enantiomer of the racemate at a much faster rate than the other. For racemic alcohols like this compound, lipases are commonly employed to catalyze enantioselective acylation (or esterification).
Lipase-catalyzed kinetic resolution of (±)-hex-5-en-3-ol would typically involve reacting the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. A lipase (B570770), often immobilized for stability and reusability, will preferentially acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (e.g., the S-enantiomer) largely unreacted.
Candida antarctica Lipase B (CALB) , frequently used in its immobilized form (Novozym 435), is particularly effective for the resolution of a wide range of secondary alcohols, including unsaturated ones. mdpi.commdpi.comnih.gov The reaction proceeds until approximately 50% conversion is reached, at which point the mixture contains one enantiomer of the alcohol and one enantiomer of the corresponding ester (e.g., hex-5-en-3-yl acetate). These can then be separated by standard chromatographic techniques. This method is valued for its high enantioselectivity, mild reaction conditions, and environmental compatibility.
Table 3: Key Features of Lipase-Catalyzed Kinetic Resolution
| Feature | Description |
| Enzyme | Candida antarctica Lipase B (CALB) is highly effective. |
| Reaction | Enantioselective acylation of the racemic alcohol. |
| Acyl Donor | Vinyl acetate is a common and efficient choice. |
| Outcome | Separation of enantiomers, yielding one as the unreacted alcohol and the other as an ester. |
| Theoretical Max. Yield | 50% for each enantiomer. |
Diastereoselective Synthetic Pathways (e.g., for Homologous Structures)
The controlled synthesis of specific stereoisomers of this compound and related homoallylic alcohols is critical for their application in fields such as natural product synthesis. Diastereoselectivity, the preferential formation of one diastereomer over another, can be achieved through various sophisticated synthetic methods.
One prominent strategy involves the asymmetric allylation of aldehydes . nih.gov This method is a cornerstone for creating enantioenriched homoallylic alcohols. For instance, the reaction of an aldehyde with an α-substituted allylboronate can theoretically produce either (Z)- or (E)-homoallylic alcohols. nih.gov The stereochemical outcome is dictated by the transition state energetics. The use of chiral catalysts, such as chiral phosphoric acid, can effectively control these transition states to yield products with excellent (Z)-selectivity and high enantioselectivity. nih.gov A broad range of aldehydes, including aromatic and aliphatic variants, have been shown to participate in these reactions, delivering δ-substituted homoallylic alcohols in high yields. nih.gov
Another powerful technique is the catalyst-controlled reductive coupling of dienes and aldehydes . Nickel-catalyzed reactions, promoted by diboron (B99234) reagents, can couple simple dienes and aldehydes in a highly regio- and stereoselective manner. nih.gov This process furnishes versatile allylboronic esters, which can be subsequently oxidized to the desired homoallylic alcohols. nih.gov This method is particularly effective for constructing polyketide natural products and provides products with excellent stereoselectivity, often as a single stereoisomer. nih.gov
Furthermore, dual catalytic systems have emerged as a robust method for asymmetric synthesis. A combination of palladium and photoredox catalysis enables the asymmetric decarboxylative allylic alkylation of vinyl cyclic carbonates. This approach uses Hantzsch type esters as radical precursors to afford homoallylic alcohols with vicinal tetrasubstituted carbon centers, achieving high regio- and enantiocontrol under mild conditions. chemrxiv.org
Other notable diastereoselective methods include:
Addition of polysubstituted allylic zinc reagents to carbonyl compounds , which yields homoallylic alcohols bearing up to two adjacent quaternary centers with high diastereoselectivity. organic-chemistry.org
Dual cobalt and chromium photoredox-catalyzed allylation of aldehydes with allenes , which proceeds via a photo metal-hydride atom transfer (MHAT) process to provide exceptional diastereoselective control. organic-chemistry.org
Table 1: Comparison of Diastereoselective Methods for Homoallylic Alcohol Synthesis
| Method | Catalyst/Reagent | Key Features | Typical Selectivity |
|---|---|---|---|
| Asymmetric Allylation | Chiral Phosphoric Acid / Allylboronates | High Z-selectivity, broad aldehyde scope. nih.gov | 98-99% ee. nih.gov |
| Reductive Coupling | Nickel / Bis(pinacolato)diboron | Excellent stereocontrol for polyketide synthesis. nih.gov | Furnishes single stereoisomers. nih.gov |
| Dual Catalysis | Palladium / Photoredox Catalyst | Creates vicinal tetrasubstituted carbons. chemrxiv.org | Up to 92.5:7.5 er. chemrxiv.org |
| Organozinc Addition | LiCl-mediated Zinc Dust | Forms adjacent quaternary centers. organic-chemistry.org | Highly diastereoselective. organic-chemistry.org |
Industrial-Scale Synthesis Research Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on cost-effectiveness, safety, efficiency, and environmental impact. Key research areas involve the development of robust catalytic processes and rigorous process optimization.
For industrial applications, catalytic processes are favored over stoichiometric methods due to reduced waste generation and the potential for catalyst recycling. The goal is to achieve high product yield and purity, minimizing the need for costly purification steps.
Homogeneous and heterogeneous catalysis both play crucial roles. Ruthenium-based catalysts, for example, have been employed for the dynamic kinetic resolution (DKR) of secondary alcohols, a process that can convert a racemic mixture entirely into a single desired enantiomer. rhhz.net Similarly, cobalt-catalyzed reactions have been developed for the allylation of activated alkyl bromides with allyl alcohols, demonstrating high regio- and diastereoselectivity. acs.org The development of such catalysts that are not only highly selective but also stable and reusable is a primary objective for industrial synthesis.
Process optimization is a critical step in developing a commercially viable synthesis. It involves systematically altering reaction parameters to maximize output while minimizing costs and environmental impact. This is often achieved through methodologies like Design of Experiments (DoE).
Key parameters that are typically optimized include:
Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature balances reaction speed with the stability of reactants, catalysts, and products, and helps to minimize side reactions.
Solvent: The choice of solvent can significantly affect reaction rates, selectivity, and ease of product isolation. Industrial processes favor solvents that are low-cost, recyclable, and have a favorable safety and environmental profile.
Reactant Stoichiometry: Adjusting the molar ratio of reactants can maximize the conversion of a key starting material and suppress the formation of byproducts. For example, using an excess of one inexpensive reactant can drive the reaction to completion.
Catalyst Loading: Minimizing the amount of catalyst used without sacrificing performance is crucial, especially when expensive precious metal catalysts are involved.
Reaction Time: Shorter reaction times increase reactor throughput and reduce operational costs. Optimization aims to find the minimum time required to achieve the desired conversion.
A practical example of process optimization can be seen in the synthesis of related chiral epoxides, where parameters such as solvent volume and temperature were fine-tuned to maximize the yield of the desired monoepoxide while minimizing the formation of a bis-epoxide byproduct. This systematic approach is directly applicable to the industrial-scale synthesis of this compound to ensure a robust, efficient, and economical manufacturing process.
Reaction Mechanisms and Reactivity of Hex 5 En 3 Ol
Overview of Characteristic Chemical Transformations
The reactivity of hex-5-en-3-ol can be broadly categorized by transformations targeting either the hydroxyl group or the carbon-carbon double bond. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.
As a secondary alcohol, this compound can be oxidized to its corresponding ketone, hex-5-en-3-one. The choice of oxidizing agent is crucial to prevent unwanted side reactions, such as cleavage of the double bond or over-oxidation. While specific literature on the oxidation of this compound is limited, the reactivity of analogous unsaturated alcohols, such as 5-hexen-1-ol, provides insight into potential pathways and reagents. chemicalforums.com Common methods for this transformation include the use of chromium-based reagents like Pyridinium chlorochromate (PCC) or milder, non-chromium alternatives like Dess-Martin periodinane (DMP) and Swern oxidation. chemicalforums.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could potentially lead to cleavage of the alkene, making them less suitable for selectively targeting the alcohol.
For unsaturated alcohols, controlling reaction conditions is key to avoiding degradation or autoxidation, and reactions are often monitored closely over short periods (3-4 hours) to maximize the yield of the desired ketone. chemicalforums.com
Table 1: Common Oxidation Reagents for Secondary Alcohols
| Reagent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Hex-5-en-3-one | Mild oxidant, often used for selective oxidation of alcohols to aldehydes/ketones. chemicalforums.com |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Hex-5-en-3-one | Mild conditions, avoids toxic chromium, but can be sensitive to moisture. chemicalforums.com |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. | Hex-5-en-3-one | Effective at low temperatures, avoids heavy metals, but requires careful handling due to smell and reactive intermediates. chemicalforums.com |
The terminal double bond of this compound can be selectively reduced to yield the saturated alcohol, hexan-3-ol. The most common method for this transformation is catalytic hydrogenation. This process involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst.
The selectivity of this reaction is high, as the alcohol functional group is generally unreactive under typical hydrogenation conditions used for alkenes. Common heterogeneous catalysts for this purpose include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. google.com The reaction is typically carried out at moderate hydrogen pressures and temperatures. google.comgoogle.com A theoretical DFT study on the hydrogenation of the isomeric compound hex-5-en-2-one predicted that cobalt-based pincer complexes would selectively catalyze the hydrogenation of the C=C bond over the carbonyl group, highlighting the general thermodynamic preference for alkene reduction. mdpi.com
Table 2: Catalysts for the Hydrogenation of this compound
| Catalyst | Typical Conditions | Product | Notes |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ (1 atm), RT, Ethanol | Hexan-3-ol | Widely used, efficient, and cost-effective catalyst for alkene hydrogenation. google.com |
| Platinum Dioxide (PtO₂) | H₂ (1 atm), RT, Acetic Acid | Hexan-3-ol | Known as Adams' catalyst, highly active for hydrogenating alkenes. google.com |
The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group to participate in substitution reactions, primarily leading to the formation of esters and ethers.
Esterification: Esters can be readily formed by reacting this compound with carboxylic acids or their derivatives.
Fischer Esterification: Heating this compound with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), yields the corresponding ester and water. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and the equilibrium can be driven towards the product by removing water as it forms. chemguide.co.uk
Reaction with Acyl Chlorides: A more rapid and irreversible method involves the reaction with an acyl (acid) chloride. masterorganicchemistry.com This reaction is typically vigorous and is often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct, shifting the equilibrium to the right. vaia.com
Ether Formation: While less commonly detailed for this specific substrate, ethers can be synthesized from alcohols. An acid-catalyzed intermolecular dehydration between two molecules of this compound could theoretically produce a di(hex-5-en-3-yl) ether, though this is often only efficient for primary alcohols. A more common method, the Williamson ether synthesis, would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile towards an alkyl halide.
Table 3: Nucleophilic Substitution Reactions of this compound
| Reagent | Reaction Type | Conditions | Product |
|---|---|---|---|
| Carboxylic Acid (R-COOH) | Fischer Esterification | H₂SO₄ (cat.), Heat | Hex-5-en-3-yl ester |
| Acyl Chloride (R-COCl) | Acylation | Pyridine, RT | Hex-5-en-3-yl ester |
Cyclization and Rearrangement Mechanisms
The presence of both an alkene and an alcohol in a six-carbon chain makes this compound a suitable precursor for intramolecular cyclization reactions, often mediated by transition metals that can activate one of the functional groups.
Platinum(II) chloride (PtCl₂) is a well-established catalyst for the cycloisomerization of enynes (molecules containing both an alkene and an alkyne). acs.orgnih.gov Research on 5-en-1-yn-3-ol systems, which are structurally analogous to this compound, shows that PtCl₂ acts as a soft π-acid, activating the alkyne for intramolecular attack. nih.gov This activation can trigger hydride or acyl migrations, leading to various regioisomeric keto derivatives. nih.gov
In the case of 1,5-enynes, PtCl₂ catalysis can lead to the formation of bicyclo[3.1.0]hexane skeletons. acs.org The proposed mechanism involves the formation of a cyclopropyl (B3062369) platinum carbene species as a key intermediate. acs.org While direct studies on this compound are scarce, it is plausible that PtCl₂ could activate the terminal double bond, facilitating an intramolecular nucleophilic attack by the hydroxyl group. This could potentially lead to the formation of substituted five- or six-membered cyclic ethers, such as substituted tetrahydrofurans or tetrahydropyrans, depending on the regioselectivity of the ring closure (5-exo-tet vs. 6-endo-tet cyclization).
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. rsc.org For an intramolecular Diels-Alder reaction to occur with a this compound derivative, the molecule must contain both a conjugated diene and a dienophile. A study on 1-(2-furyl)-hex-1-en-5-yn-3-ol derivatives demonstrates the feasibility of such a reaction catalyzed by gold(III). researchgate.netresearchgate.net In this case, the furan (B31954) ring serves as the diene component, while the enyne portion of the molecule acts as the dienophile. The gold(III) catalyst coordinates to and activates the alkyne, facilitating the intramolecular cycloaddition to form complex polynuclear aromatic hydroxyl compounds after subsequent aromatization. researchgate.net
This research highlights that by incorporating a suitable diene, derivatives of this compound can be powerful precursors in gold-catalyzed intramolecular Diels-Alder reactions for the synthesis of complex polycyclic systems. researchgate.net The gold catalyst acts as a Lewis acid to lower the energy of the LUMO of the dienophile, accelerating the reaction. rsc.org
Sigmatropic Rearrangements (e.g., Johnson-Claisen, Ester Enolate-Claisen, Ireland-Claisen)
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. libretexts.org For allylic alcohols like this compound, several variations of the Claisen rearrangement are particularly relevant. These rearrangements are powerful tools in organic synthesis for forming carbon-carbon bonds. wikipedia.org
Johnson-Claisen Rearrangement:
The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst, such as propionic acid, to yield a γ,δ-unsaturated ester. wikipedia.orgtcichemicals.com This reaction typically requires high temperatures. wikipedia.org For this compound, the reaction would proceed by forming a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement to furnish a γ,δ-unsaturated ester. tcichemicals.com
Ester Enolate-Claisen Rearrangement:
In the Ester Enolate-Claisen rearrangement, an allylic ester is deprotonated with a strong base to form an enolate, which then rearranges. Research on compounds analogous to this compound, such as certain γ-substituted allylic alcohols, has explored their utility in this type of rearrangement. rsc.orgnih.gov
Ireland-Claisen Rearrangement:
The Ireland-Claisen rearrangement is a variation where an allylic ester is treated with a strong base and a silyl (B83357) halide to form a silyl ketene acetal. nrochemistry.comtcichemicals.comwikipedia.org This intermediate then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement under milder conditions than the traditional Claisen rearrangement. nrochemistry.comorganic-chemistry.org The reaction ultimately yields a γ,δ-unsaturated carboxylic acid after hydrolysis of the silyl ester. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction can often be controlled by the choice of reaction conditions that favor the formation of either the (E)- or (Z)-silyl ketene acetal. wikipedia.org Studies on similar systems have demonstrated the application of this rearrangement. mdpi.com
Table 1: Comparison of Sigmatropic Rearrangements Relevant to this compound
| Rearrangement | Reactant(s) | Key Intermediate | Product | Typical Conditions |
|---|---|---|---|---|
| Johnson-Claisen | This compound, Orthoester | Ketene Acetal | γ,δ-Unsaturated Ester | High Temperature, Weak Acid Catalyst wikipedia.orgtcichemicals.com |
| Ester Enolate-Claisen | Allylic Ester of this compound | Ester Enolate | γ,δ-Unsaturated Carboxylic Acid Derivative | Strong Base rsc.orgnih.gov |
| Ireland-Claisen | Allylic Ester of this compound, Silyl Halide | Silyl Ketene Acetal | γ,δ-Unsaturated Carboxylic Acid | Strong Base, Low Temperature nrochemistry.comtcichemicals.comwikipedia.org |
Mechanisms of Biological and Enzymatic Transformations
Interaction with Molecular Targets and Metabolic Pathways
The biological activity of this compound and related unsaturated alcohols involves interactions with specific molecular targets, often enzymes within metabolic pathways. While detailed metabolic pathways for this compound are not extensively documented in the provided search results, analogous compounds offer insights. For instance, other unsaturated alcohols can act as signaling molecules or substrates for various enzymes. The presence of both a double bond and a hydroxyl group allows for a range of potential interactions and transformations within a biological system.
Derivatives of similar compounds are known to be involved in metabolic pathways and are used to study enzyme mechanisms. For example, some unsaturated alcohols are recognized by specific receptors, such as olfactory neurons in insects.
Enzyme-Catalyzed Reaction Pathways
Enzymes can catalyze a variety of reactions involving unsaturated alcohols like this compound. These reactions can include oxidation, reduction, and resolution of racemic mixtures.
Lipases, for example, are enzymes that can catalyze the acylation of alcohols. This has been used for the kinetic resolution of racemic mixtures of similar homoallylic alcohols, such as 1-[4-(benzyloxy)phenyl]this compound. asianpubs.orgresearchgate.net In such a resolution, one enantiomer of the alcohol is preferentially acylated by the lipase (B570770), allowing for the separation of the two enantiomers.
The study of enzyme-catalyzed reactions is a broad field, with extensive compilations of thermodynamic data available for various enzyme classes, including lyases, which can be involved in the cleavage of carbon-carbon or carbon-oxygen bonds. nist.gov While specific enzyme-catalyzed pathways for this compound are not detailed in the search results, the general principles of enzyme catalysis would apply, involving the binding of the substrate to the enzyme's active site and subsequent transformation.
Table 2: Potential Enzyme-Catalyzed Reactions of this compound
| Reaction Type | Enzyme Class (Example) | Potential Product(s) | Significance |
|---|---|---|---|
| Oxidation | Dehydrogenase | Hex-5-en-3-one | Metabolic breakdown, synthesis of signaling molecules. |
| Reduction | Reductase | Hexan-3-ol | Saturation of the double bond, altering biological activity. |
| Enantioselective Acylation | Lipase | Enantiomerically enriched ester and remaining alcohol | Production of chiral building blocks for synthesis. asianpubs.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed insights into the connectivity and spatial arrangement of atoms within hex-5-en-3-ol.
1D and 2D NMR for Connectivity and Stereochemistry
¹H-NMR Spectroscopy : The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the vinyl protons (=CH₂ and -CH=), the proton on the carbon bearing the hydroxyl group (-CH(OH)-), and the protons of the ethyl and allyl groups. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and neighboring protons, respectively.
¹³C-NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments within the molecule. nih.gov For this compound, distinct signals are observed for the two sp²-hybridized carbons of the double bond, the sp³-hybridized carbon attached to the hydroxyl group, and the carbons of the ethyl group.
COSY (Correlation Spectroscopy) : This 2D NMR technique establishes proton-proton correlations within the molecule. For this compound, COSY spectra would show correlations between the protons on adjacent carbons, confirming the connectivity of the carbon backbone. For instance, correlations would be observed between the protons of the ethyl group, between the methine proton at C3 and the adjacent methylene (B1212753) protons at C2 and C4, and between the protons of the vinyl group. scielo.org.mx
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded protons and carbons. scielo.org.mx This experiment is crucial for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the this compound structure. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (CH₃) | ~0.9 | ~10 |
| 2 (CH₂) | ~1.5 | ~30 |
| 3 (CHOH) | ~3.6 | ~70 |
| 4 (CH₂) | ~2.2 | ~40 |
| 5 (CH) | ~5.8 | ~138 |
| 6 (CH₂) | ~5.0 - 5.2 | ~115 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
NOESY/ROESY for Stereochemical Configuration Validation
For chiral molecules like this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity. By analyzing the cross-peaks in a NOESY or ROESY spectrum, the spatial arrangement of substituents around the stereocenter (C3) can be validated. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like alcohols. mdpi.com In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. jst.go.jp This allows for the gentle ionization of the molecule with minimal fragmentation, providing a clear indication of its molecular weight.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. mdpi.com This high precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₁₂O, the theoretical exact mass is 100.088815 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Fragmentation Pattern Analysis
In contrast to soft ionization methods, techniques like electron ionization (EI) cause the molecule to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information. For alcohols, fragmentation often involves the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage) and the loss of a water molecule. libretexts.org
In the mass spectrum of a related compound, 5-methyl-5-hexen-3-ol, the molecular ion is not observed. msu.edu Instead, the highest mass ion at m/z 85 is due to the loss of an ethyl group via α-cleavage. Another α-cleavage results in an ion at m/z 59. A rearrangement cleavage produces an ion at m/z 56. msu.edu Similar fragmentation pathways would be expected for this compound. The mass spectrum of 3-hexanol, an analogous saturated alcohol, also does not show the parent ion, but instead a peak at m/z 101 due to the loss of a hydrogen atom. youtube.com Loss of an ethyl group (M-29) and a propyl group (M-43) are also observed. youtube.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-methyl-5-hexen-3-ol |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the functional groups present in a molecule. In the case of this compound, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl group (-OH) and the carbon-carbon double bond (C=C). The analysis of the vibrational modes of these groups, as well as the hydrocarbon framework, allows for a comprehensive structural characterization.
The IR spectrum of this compound is characterized by several key absorption bands. nih.govnist.gov The presence of a hydroxyl group is confirmed by a strong and broad absorption band in the region of 3200-3600 cm⁻¹. libretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. The specific location of this band can be influenced by concentration and the physical state of the sample.
The carbon-carbon double bond of the terminal alkene gives rise to a characteristic stretching vibration. This is typically observed as a medium to weak absorption band around 1630-1650 cm⁻¹. vulcanchem.compressbooks.pub The C-H stretching vibrations associated with the different types of carbon atoms in the molecule also provide valuable information. The sp² hybridized C-H bonds of the alkene group exhibit stretching absorptions in the range of 3000-3100 cm⁻¹. libretexts.org In contrast, the sp³ hybridized C-H bonds of the alkane portion of the molecule show strong stretching bands in the 2850-3000 cm⁻¹ region. libretexts.orguc.edu
Furthermore, the C-O stretching vibration of the secondary alcohol appears as a strong band in the fingerprint region, typically between 1000 and 1300 cm⁻¹. uc.edu The out-of-plane bending vibrations (wagging, twisting, scissoring, and rocking) of the CH₂ and CH₃ groups, as well as the C-H bonds of the alkene, contribute to the more complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. libretexts.org
The table below summarizes the principal IR absorption frequencies and their corresponding assignments for this compound, based on established spectroscopic data and research findings.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| O-H | Stretching | 3200-3600 | Strong, Broad |
| C=C | Stretching | 1630-1650 | Medium-Weak |
| =C-H | Stretching | 3000-3100 | Medium |
| -C-H (sp³) | Stretching | 2850-3000 | Strong |
| C-O | Stretching | 1000-1300 | Strong |
| -CH₂, -CH₃ | Bending | ~1450-1465 | Medium |
| =C-H | Bending | 650-1000 | Strong |
Hex 5 En 3 Ol As a Versatile Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The strategic placement of its functional groups makes hex-5-en-3-ol and its derivatives highly valuable starting materials for synthesizing intricate molecular architectures.
Synthesis of Pharmaceuticals and Agrochemicals
The utility of this compound extends to the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Its structure serves as a key intermediate in the assembly of more complex molecules. For instance, derivatives of this compound are of interest in pharmaceutical research due to their potential biological activity. ontosight.ai The compound and its related structures are recognized as valuable building blocks in the synthesis of various organic compounds, which can be further transformed into pharmaceuticals and agrochemicals. ontosight.ai The custom manufacturing of such specialty chemicals for the pharmaceutical and agrochemical industries often involves intermediates like hex-1-en-3-ol, a close relative of this compound. thegoodscentscompany.com
One notable example is the use of 1-(dimethylamino)-3-(4-methoxyphenyl)-5-methyl-hex-5-en-3-ol in pharmacological studies. solubilityofthings.com Furthermore, the chiral epoxide derived from a hexene backbone, (R)-1,2-epoxy-5-hexene, is a crucial building block for synthesizing fragments of anti-HIV drugs like lenacapavir (B1654289) and the anticancer drug Halaven. acs.org
Formation of Natural Products and their Analogues
This compound and its isomers are instrumental in the total synthesis of various natural products and their analogues. A practical and efficient method for the lipase-catalyzed resolution of 1-[4-(benzyloxy)phenyl]this compound has been developed, leading to the synthesis of (-)-Centrolobine, a natural product. researchgate.netresearchgate.net
The asymmetric formal synthesis of (+)-pyrenolide D, a natural product, utilizes a protected form of hex-4-en-1-yn-3-ol as a key starting material. thieme-connect.com Similarly, the synthesis of other natural products like (+)-gigantecin and pyragonicin (B1244426) has been achieved using (R)-1,2-epoxy-5-hexene, a derivative of the hexene framework. acs.org
Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C-3 position allows for the use of this compound as a chiral building block in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Application in Chiral Heterocycle Synthesis
This compound derivatives are valuable precursors for the synthesis of chiral heterocycles. For example, 1-(benzyloxycarbonylamino)-hex-5-en-3-ol has been utilized in a novel Palladium(II)-catalysed N,O-bicyclisation, which is an efficient route to creating 6,8-dioxa-3-azabicyclo[3.2.1]octanes. scilit.com The synthesis of polyoxygenated heterocycles has also been achieved through the diastereoselective functionalization of a bio-based chiral aldehyde, which can be derived from precursors like this compound. mdpi.com
Construction of Enantiomerically Enriched Compounds
The enantiomers of this compound are crucial for building enantiomerically enriched molecules. Lipase-mediated kinetic resolution is a common strategy to separate the racemic mixture of this compound derivatives, providing access to both (R)- and (S)-enantiomers in high enantiomeric excess. researchgate.net For instance, the resolution of 1-[4-(benzyloxy)phenyl]this compound using lipases is a key step in the synthesis of optically active compounds. researchgate.net
The synthesis of R(+)-α-Lipoic Acid, a pharmaceutically significant compound, has been achieved through an enzyme-based chirality-induced asymmetric synthesis where 1-(benzyloxy)-hex-5-en-3-ol serves as a key intermediate. ijrat.org Furthermore, enantiomerically enriched allylboranes react with α-substituted aldehydes to produce stereochemically defined alcohols, such as derivatives of 3-methylthis compound.
Role in the Production of Specialty Chemicals and Intermediates
This compound and its isomers are important intermediates in the production of a variety of specialty chemicals. ontosight.aiontosight.ai Its unique structure allows for diverse chemical transformations, making it a versatile building block. ontosight.ai For example, 3-methyl-5-hexen-3-ol (B75410) is used in chemical synthesis studies. sigmaaldrich.com
Derivatives of this compound, such as 5-bromo-1-(phenylsulfanyl)this compound, are available as specialty chemicals for research and development. parchem.com The production of fragrances and flavoring agents also utilizes related compounds, highlighting the industrial importance of this structural motif. thegoodscentscompany.com
Precursor to Industrially Significant Monoterpenes (e.g., Sabina Ketone)
The acyclic alcohol this compound and its derivatives serve as valuable starting materials in the synthesis of complex bicyclic monoterpenes. A key example of this utility is the synthesis of sabina ketone, a naturally occurring monoterpene featuring the thujane (B1196268) skeleton. The transformation from an acyclic precursor to a bicyclic ketone is a powerful demonstration of how relatively simple, linear molecules can be strategically cyclized to create intricate and valuable chemical structures.
Research has demonstrated that an analogue of this compound, specifically 1-hexen-5-yn-3-ol , is a highly effective precursor for producing sabina ketone. researchgate.net This substrate, which contains both an alkene and an alkyne functional group, can undergo a sophisticated cycloisomerization reaction when treated with a platinum(II) chloride (PtCl₂) catalyst. researchgate.net
The reaction proceeds through an electrophilic activation of the alkyne group by the platinum catalyst. This activation initiates a cascade of events, including a hydride or O-acyl migration, which ultimately results in the formation of regioisomeric keto derivatives. researchgate.net Through careful control of this process, the synthesis can be directed to efficiently produce sabina ketone, an important precursor in its own right to other monoterpenoids. researchgate.net The general transformation highlights a biomimetic approach, where a laboratory synthesis mimics the natural biosynthetic pathways where acyclic precursors like geranyl pyrophosphate are cyclized by enzymes to form monoterpenes. engineering.org.cnwikipedia.orgresearchgate.net
The versatility of this method is further underscored by the ability to influence the final product's isomeric form. For instance, converting the hydroxyl group of the 5-en-1-yn-3-ol substrate to an acetate (B1210297) group and employing a gold-based catalyst can lead to the formation of isomeric ketones with the carbonyl group at a different position on the bicyclo[3.1.0]hexane skeleton. researchgate.net
Interactive Data Table: Catalytic Cycloisomerization of 1-Hexen-5-yn-3-ol
| Starting Material | Catalyst | Reaction Type | Key Product | Significance |
|---|---|---|---|---|
| 1-Hexen-5-yn-3-ol | Platinum(II) chloride (PtCl₂) | Cycloisomerization | Sabina Ketone | Forms a key bicyclic monoterpene from an acyclic precursor. researchgate.net |
Enzymatic and Biocatalytic Transformations of Hex 5 En 3 Ol
Enzyme-Catalyzed Functional Group Modifications
Enzymes, particularly lipases, are widely used to catalyze functional group modifications of secondary allylic alcohols like hex-5-en-3-ol. The most common modification is transesterification or acylation, where an acyl group is transferred to the alcohol's hydroxyl group, forming an ester. This reaction is often enantioselective, meaning the enzyme acylates one enantiomer of a racemic mixture faster than the other.
This enantioselective acylation is the basis for kinetic resolution, a process that separates a racemic mixture into its constituent enantiomers. While the primary goal is often resolution, the acylation itself is a fundamental functional group modification. Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia (Amano PS) have proven effective in these transformations. researchgate.net Vinyl acetate (B1210297) is a commonly used acyl donor because the reaction is rendered irreversible by the tautomerization of the vinyl alcohol byproduct to acetaldehyde. rsc.org The choice of solvent and temperature can also significantly influence the reaction rate and the enantioselectivity of the modification. researchgate.net
Biocatalytic Resolution of Enantiomers (e.g., using Lipases)
The biocatalytic kinetic resolution of racemic secondary alcohols is a well-established technique for producing enantiomerically pure compounds. researchgate.net Lipases are the most frequently employed enzymes for this purpose due to their broad substrate specificity, high stereoselectivity, and lack of need for cofactors. researchgate.netnih.gov
In the kinetic resolution of a racemic alcohol like this compound or its analogs (e.g., oct-1-en-3-ol), a lipase is used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, also enantioenriched, alcohol, which can then be separated. bibliotekanauki.pl For example, the lipase from Candida antarctica (Novozym 435) has been used effectively to resolve racemic secondary allylic alcohols. researchgate.netbibliotekanauki.pl Studies on the analogous compound oct-1-en-3-ol showed that using vinyl propionate (B1217596) as the acyl donor with Novozym 435 yielded high enantiomeric excess (ee) for both the remaining (R)-alcohol and the produced (S)-ester. bibliotekanauki.pl Shorter reaction times favor higher optical purity of the ester, while longer times favor higher optical purity of the remaining alcohol. bibliotekanauki.pl
The effectiveness of the resolution is quantified by the enantiomeric ratio (E), with higher values indicating better selectivity. Various lipases and reaction conditions have been screened to optimize these resolutions. researchgate.netrsc.org
Table 1: Lipase-Catalyzed Kinetic Resolution of Oct-1-en-3-ol (an analog of this compound)
| Lipase | Acyl Donor | Reaction Time (h) | Remaining Alcohol (% ee) | Ester Product (% ee) | Source |
|---|---|---|---|---|---|
| Novozym 435 | Vinyl propionate | 5 | 90 | >99.9 | bibliotekanauki.pl |
| Novozym 435 | Vinyl propionate | 6 | 95 | 98 | bibliotekanauki.pl |
| Novozym 435 | Vinyl propionate | 12 | 99.5 | 96 | bibliotekanauki.pl |
| Novozym 435 | Vinyl acetate | 8 | 92 | Not Specified | bibliotekanauki.pl |
| Novozym 435 | Vinyl crotonate | 48 | 50 | Not Specified | bibliotekanauki.pl |
Pathways in Plant Metabolism and Volatile Compound Biogenesis
Plants produce a vast array of volatile organic compounds (VOCs) that play crucial roles in defense, communication, and reproduction. scielo.org.mxnih.gov These compounds are synthesized through several major metabolic pathways, including the lipoxygenase (LOX), mevalonic acid (MVA), and shikimate pathways. scielo.org.mx Many plant volatiles are alcohols, aldehydes, ketones, and esters. scielo.org.mxscielo.br
While many isomers of hexenol are well-known plant volatiles, the specific presence and biogenetic pathway of this compound in plants are not as extensively documented as its isomers. For instance, compounds like (Z)-hex-3-en-1-ol are common products of the LOX pathway. researchgate.netnih.gov Research on barley roots has identified a wide range of VOCs, including various C6 compounds like hexan-1-ol and (Z)-hex-3-en-1-ol, but this compound was not reported among them. uliege.be
Green Leaf Volatiles (GLVs) are a specific class of C6 volatile compounds, including aldehydes and alcohols, that are rapidly released by plants upon mechanical damage or herbivore attack. researchgate.netebi.ac.uk They are formed from fatty acids via the lipoxygenase (LOX) pathway. researchgate.net Typical and well-studied GLVs include (Z)-hex-3-enal, (E)-hex-2-enal, and their corresponding alcohols, such as (Z)-hex-3-en-1-ol, often called "leaf alcohol". researchgate.netnih.govwikipedia.org These compounds are responsible for the characteristic "green" smell of freshly cut grass. wikipedia.org
Based on the established structures of common GLVs, this compound is not typically classified as a Green Leaf Volatile. The double bond in characteristic GLVs is generally located at the C2 or C3 position, arising directly from the cleavage of fatty acid hydroperoxides by the enzyme hydroperoxide lyase. researchgate.net The position of the double bond at C5 in this compound suggests it does not originate from this canonical pathway.
Theoretical and Computational Studies on Hex 5 En 3 Ol
Quantum Chemical Calculations for Structural and Electronic Insights (e.g., DFT Calculations)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of hex-5-en-3-ol. While specific DFT studies on this compound are not abundant in the literature, the principles of such calculations can be applied to predict its molecular geometry, conformational isomers, and electronic characteristics.
DFT calculations can be used to determine the optimized geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, these calculations would reveal the C=C double bond length to be shorter than the C-C single bonds, and the C-O-H bond angle of the alcohol group. Furthermore, a conformational analysis could identify the most stable spatial arrangements of the molecule by calculating the relative energies of different rotamers, particularly around the C-C and C-O single bonds.
From an electronic standpoint, DFT calculations can provide insights into the molecule's reactivity and spectroscopic behavior. Key electronic properties that can be calculated include the dipole moment, which influences the molecule's polarity and intermolecular interactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and its tendency to undergo electronic transitions upon absorption of light. For an unsaturated alcohol like this compound, the HOMO is likely to be associated with the π-electrons of the C=C double bond, making this region susceptible to electrophilic attack.
Table 1: Predicted Structural and Electronic Properties of this compound from Theoretical Calculations (Note: The following data are illustrative of typical results obtained from DFT calculations for similar unsaturated alcohols and are not from a specific study on this compound.)
| Property | Predicted Value | Significance |
| C=C Bond Length | ~1.34 Å | Shorter than a C-C single bond, indicating a double bond. |
| C-O Bond Length | ~1.43 Å | Typical for an alcohol. |
| O-H Bond Length | ~0.96 Å | Characteristic of a hydroxyl group. |
| C-C-O Bond Angle | ~109° | Reflects the sp3 hybridization of the carbon atom. |
| Dipole Moment | ~1.7 D | Indicates a moderately polar molecule. |
| HOMO Energy | ~-9.5 eV | Related to the ionization potential and electron-donating ability. |
| LUMO Energy | ~0.5 eV | Related to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | ~10.0 eV | Indicates the molecule's electronic stability and resistance to excitation. |
Computational Modeling of Reaction Pathways and Transition States (e.g., OH-Addition and H-Abstraction)
Computational modeling is a valuable tool for investigating the reaction mechanisms of this compound with atmospheric oxidants, such as the hydroxyl (OH) radical. These reactions are crucial for understanding the atmospheric degradation of volatile organic compounds. The reaction with the OH radical can proceed through two primary pathways: OH-addition to the C=C double bond and H-abstraction from various C-H bonds or the O-H bond.
Theoretical studies on a series of C6 hexenols have shown that both OH-addition and H-abstraction are important reaction channels. The branching ratios, which describe the relative importance of each pathway, can be calculated by determining the energy barriers of the transition states for each reaction.
OH-Addition: The addition of the OH radical to the double bond is typically a highly favorable pathway for unsaturated alcohols. Computational models can identify the transition state structures for the addition to either of the two carbon atoms of the double bond and calculate the corresponding activation energies. For this compound, the addition of the OH radical would lead to the formation of a substituted hexyl radical.
Table 2: Calculated Rate Constants for the Reaction of OH Radicals with C6 Hexenols at 298 K (Data from a combined experimental and theoretical study on various C6 hexenols, providing context for the reactivity of this compound.)
| Hexenol Isomer | Total Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Contribution of H-Abstraction (%) |
| (Z)-2-hexen-1-ol | 8.53 ± 1.36 | >20% |
| (E)-2-hexen-1-ol | 8.08 ± 1.33 | >20% |
| (Z)-3-hexen-1-ol | 10.1 ± 1.6 | >20% |
| (E)-3-hexen-1-ol | 9.10 ± 1.50 | >50% |
| (Z)-4-hexen-1-ol | 7.86 ± 1.30 | >20% |
| (E)-4-hexen-1-ol | 7.14 ± 1.20 | >20% |
Theoretical Evaluation of Spectroscopic Properties
The theoretical evaluation of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, provides a powerful means of identifying and characterizing this compound. Computational methods can predict these spectra, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations, typically at the DFT level, can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, characteristic vibrational frequencies would include the O-H stretch of the alcohol group, the C=C stretch of the alkene group, and various C-H stretching and bending modes. While there is a known experimental gas-phase IR spectrum for this compound in the NIST database, theoretical calculations would allow for the precise assignment of each absorption band to a specific vibrational motion within the molecule.
Table 3: Theoretically Predicted and Experimental IR Absorption Bands for this compound (Theoretical values are representative for this class of compound and are not from a specific calculation on this compound. Experimental values are from the NIST database.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| O-H Stretch | ~3630 | ~3640 |
| C-H Stretch (sp²) | ~3080 | ~3080 |
| C-H Stretch (sp³) | ~2970-2880 | ~2970-2880 |
| C=C Stretch | ~1640 | ~1645 |
| C-O Stretch | ~1100 | ~1110 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is then converted to a chemical shift relative to a standard. The predicted chemical shifts can be used to assign the signals in an experimental NMR spectrum to specific atoms in the molecule, aiding in structure elucidation and conformational analysis.
Studies on Atmospheric Chemical Mechanisms and Kinetics
The atmospheric chemistry of this compound is primarily governed by its reactions with key atmospheric oxidants, including the OH radical, the nitrate radical (NO₃), and ozone (O₃). Theoretical studies play a crucial role in elucidating the mechanisms and kinetics of these reactions, which determine the atmospheric lifetime of this compound and its contribution to the formation of secondary air pollutants.
The reaction with the OH radical is typically the dominant degradation pathway for unsaturated alcohols during the daytime. As discussed in section 7.2, this reaction can proceed via both OH-addition and H-abstraction. Theoretical calculations of the rate constants for these reactions with various C6 hexenols indicate that they are rapid, leading to short atmospheric lifetimes.
The reactions with ozone and the nitrate radical are also important, particularly in certain atmospheric environments. Ozonolysis, the reaction with O₃, proceeds via the addition of ozone to the C=C double bond, leading to the formation of a primary ozonide that subsequently decomposes to form carbonyl compounds and Criegee intermediates. The reaction with the NO₃ radical, which is more significant at night, also involves addition to the double bond.
Theoretical calculations can provide valuable data on the rate constants for these reactions. For example, a combined experimental and theoretical study on the reaction of ozone with a series of C6 hexenols provided the rate constants at 298 K.
Table 4: Experimental and Calculated Rate Constants for the Reaction of Ozone with C6 Hexenols at 298 K (Data from a study on various C6 hexenols, providing context for the reactivity of this compound.)
| Hexenol Isomer | Experimental Rate Constant (10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) | Calculated Rate Constant (10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) |
| (Z)-2-hexen-1-ol | 7.44 ± 1.03 | 7.50 |
| (E)-2-hexen-1-ol | 16.6 ± 2.2 | 15.8 |
| (Z)-3-hexen-1-ol | 5.47 ± 0.71 | 5.51 |
| (E)-3-hexen-1-ol | 6.19 ± 0.72 | 6.20 |
| (Z)-4-hexen-1-ol | 7.09 ± 0.91 | 7.12 |
| (E)-4-hexen-1-ol | 10.5 ± 1.4 | 10.6 |
Based on these kinetic data, the atmospheric lifetime of this compound can be estimated. With respect to reaction with the OH radical, the lifetime is expected to be on the order of a few hours, indicating that it is rapidly removed from the atmosphere. The lifetimes with respect to reaction with ozone and the nitrate radical are longer, but these reactions can still be significant degradation pathways, particularly in polluted environments or at night.
Research Gaps and Future Perspectives for Hex 5 En 3 Ol Studies
Uncharacterized Thermodynamic Properties
A significant gap in the fundamental understanding of hex-5-en-3-ol lies in its thermodynamic properties. While basic physical data such as boiling point and density are available, critical thermodynamic values remain largely uncharacterized. nih.gov Publicly accessible chemical databases and literature often lack information on properties such as:
Enthalpy of formation (ΔfH°)
Gibbs free energy of formation (ΔfG°)
Heat capacity (Cp)
This absence of data is not uncommon for specialized compounds that are not produced on a massive industrial scale. For comparison, even for the related but more complex compound 1-hexen-5-yn-3-ol, thermodynamic properties like enthalpy of formation are noted as being uncharacterized. The experimental determination of these values through calorimetry or their estimation via high-level computational studies would provide an essential foundation for modeling its reactivity, stability, and potential industrial process parameters. mdpi.com
Exploration of Novel Synthetic Methodologies
The synthesis of homoallylic alcohols like this compound is a cornerstone of organic chemistry, yet there is always a drive for more efficient, selective, and sustainable methods. Future research could focus on several promising areas:
Multicomponent Reactions: A metal-free, multicomponent approach has been developed for generating homoallylic alcohols from vinyl boronic acids, aldehydes, and trimethylsilyl (B98337) diazomethane (B1218177) (TMSCHN₂). rsc.org Adapting this robust and scalable method for this compound could provide a highly efficient synthesis pathway.
Catalytic Allylation: The allylation of carbonyls is a direct route to homoallylic alcohols. Novel methods, including mechanochemical approaches using potassium allyltrifluoroborate and the use of palladium or lanthanide catalysts, offer solvent-free and efficient alternatives worth exploring. researchgate.net
Advanced Rearrangements: The synthesis of highly congested tertiary homoallylic alcohols has been achieved through the nih.govnih.gov radical deconstruction of Breslow intermediates. nih.gov Investigating whether similar radical-based rearrangements could be applied to synthesize derivatives of this compound is a compelling avenue for research.
Palladium-Catalyzed Reactions: For derivatives of this compound, novel palladium-catalyzed bicyclization reactions have been demonstrated, showcasing the utility of transition metals in creating complex molecular architectures from this scaffold. researchgate.net
Advanced Mechanistic Investigations via In-Situ Spectroscopy and Advanced Computational Methods
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and designing new ones.
In-Situ Spectroscopy: To date, mechanistic studies on this compound itself are sparse. However, techniques applied to analogous systems could be highly informative. For instance, in-situ Fourier-transform infrared (FTIR) spectroscopy or X-ray absorption spectroscopy (XAS) can be used to characterize catalytic intermediates in real-time. For studying gas-phase reactions, advanced methods like cavity-enhanced absorption spectroscopy (CEAS) have been used to determine reaction kinetics of hexenol isomers. mdpi.com Applying these techniques to the catalytic synthesis of this compound would provide invaluable data on reaction pathways.
Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction mechanisms, predicting stereochemical outcomes, and understanding catalyst-substrate interactions. nih.gov DFT has been used to study the geometry, frontier molecular orbitals, and other quantum chemical parameters of various organic molecules to correlate their structure with their reactivity and biological activity. worldscientific.commdpi.com Such computational studies on this compound could predict its reactivity in novel environments and guide the design of new experiments. For example, DFT has been used to investigate the arylative substitution of homoallylic alcohols, providing insight into intermolecular hydride shift mechanisms. nsf.gov
Expanding Biocatalytic Applications for Sustainable Synthesis
Biocatalysis, the use of enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional synthetic chemistry. researchgate.net This area represents a major opportunity for the synthesis of this compound, particularly for producing single enantiomers, which are vital in the pharmaceutical industry. nih.gov
Future research should focus on:
Enzyme Screening: Identifying enzymes, such as alcohol dehydrogenases (ADHs), lipases, or fatty acid hydratases (FAHs), that can act on this compound or its precursors. mdpi.comresearchgate.netacs.org Lipases, for instance, are widely used in the kinetic resolution of chiral alcohols. researchgate.net
Dynamic Kinetic Resolution: Developing processes where an enzyme selectively acylates one enantiomer of racemic this compound, while a racemization catalyst converts the unwanted enantiomer back to the racemate, allowing for a theoretical 100% yield of the desired chiral product. acs.org
One-Pot Cascades: Designing multi-enzyme, one-pot reaction cascades to produce chiral alcohols from simple, renewable starting materials. researchgate.net This aligns with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous solvents. researchgate.net
Development of Highly Selective Catalytic Systems
The development of catalysts that can control the chemo-, regio-, and stereoselectivity of reactions is a primary goal of modern organic synthesis. For this compound and related homoallylic alcohols, this involves designing systems that can precisely control the geometry of the double bond and the stereochemistry of the alcohol group.
Promising research directions include:
Asymmetric Allylboration: The use of chiral Brønsted acid catalysts to promote the enantioselective addition of allylboronates to aldehydes is a powerful method for producing chiral homoallylic alcohols with high efficiency and stereoselectivity. nih.gov
Ruthenium-Catalyzed Redox-Triggered Coupling: Cationic ruthenium catalysts have been shown to promote the coupling of alkynes and primary alcohols to form (Z)-homoallylic alcohols with excellent control over the double bond geometry. nih.gov Deuterium labeling studies have helped to elucidate the mechanism, which proceeds through an allene-aldehyde oxidative coupling. nih.gov
Copper-Catalyzed Reductive Coupling: A convergent method for synthesizing (E)-allylic alcohols involves the copper-catalyzed reductive cross-coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cn This method is highly stereospecific and tolerates a wide range of functional groups. dicp.ac.cn
The table below summarizes various catalytic approaches relevant to the synthesis of homoallylic alcohols, highlighting the potential for high selectivity.
| Catalytic Method | Key Features | Selectivity Achieved | Relevant Precursors | Reference |
|---|---|---|---|---|
| Asymmetric Allylboration | Chiral Brønsted acid catalyst; protecting-group free. | High enantioselectivity (e.g., 95:5 er) and diastereoselectivity. | Aldehydes, Alkenyl Boronates | nih.gov |
| Ruthenium-Catalyzed C-C Coupling | Redox-triggered coupling of alkynes and primary alcohols. | High (Z)-selectivity for the double bond. | 2-Alkynes, Primary Alcohols | nih.gov |
| Copper-Catalyzed Reductive Coupling | Convergent synthesis via hydrocupration and cross-coupling. | High (E)-selectivity (>200:1 E/Z ratio) and stereospecificity. | Terminal Alkynes, α-chloro Boronic Esters | dicp.ac.cn |
| Palladium-Catalyzed Bicyclization | Forms complex heterocyclic structures from functionalized derivatives. | Good yield for specific bicyclic products. | 1-(Benzyloxycarbonylamino)-hex-5-en-3-ol | researchgate.net |
| Nickel-Catalyzed Arylative Substitution | Direct coupling of homoallylic alcohols with arylboroxines. | Forms allylic arenes via in situ isomerization. | Homoallylic Alcohols, Arylboroxines | nsf.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing hex-5-en-3-ol, and how can purity be optimized?
- Methodological Answer: this compound is synthesized via Grignard reactions or catalytic hydrogenation of alkynes. For example, 3-(4-chlorophenyl)this compound was prepared using a modified Grignard protocol (GPB) with 4′-chloropropiophenone and purified via column chromatography (PE/EtOAc), yielding 69% . Key steps include:
-
Reaction Monitoring: TLC to track intermediate formation.
-
Purification: Gradient elution to resolve diastereomers or byproducts.
-
Yield Optimization: Adjusting stoichiometry of reagents (e.g., organometallic agents) and reaction time.
Example Synthesis Conditions Yield Reference 3-(4-Chlorophenyl)this compound GPB, PE/EtOAc chromatography 69%
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer:
- 1H/13C NMR: Assign stereochemistry and confirm alkene geometry. For instance, δ = 5.83–5.73 ppm (m, 1H, alkene proton) and 4.72 ppm (dd, J = 7.7, 5.0 Hz, alcohol proton) are diagnostic .
- HPLC with Chiral Columns: Resolve enantiomers (e.g., Daicel CHIRALPAK IA-3, hexane/TBME 70:30) .
- IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and alkene (1640–1680 cm⁻¹) functionalities.
Q. How can researchers ensure reproducibility of this compound syntheses from literature protocols?
- Methodological Answer:
- Detailed Experimental Write-ups: Include exact solvent ratios (e.g., PE/EtOAc), temperature gradients, and instrument calibration data .
- Supporting Information: Cross-reference supplementary data (e.g., NMR spectra, HPLC chromatograms) to validate purity and stereochemical assignments .
Q. What strategies are effective for locating authoritative literature on this compound derivatives?
- Methodological Answer:
- Specialized Databases: Use SciFinder or Reaxys to filter by reaction type (e.g., Schmidt reaction) or substituent groups .
- Citation Tracking: Follow references in primary articles (e.g., synthesis of 1-(cis-1-azido-4-phenylcyclohexyl)this compound ).
Advanced Research Questions
Q. How can stereochemical contradictions in this compound derivatives be resolved?
- Methodological Answer:
- Variable-Temperature NMR: Probe dynamic stereochemistry (e.g., chair flipping in cyclohexyl derivatives) .
- Computational Modeling: Compare DFT-calculated NMR shifts with experimental data to validate configurations .
Q. What advanced methods optimize regioselectivity in this compound intramolecular reactions?
- Methodological Answer:
- Schmidt Reaction: Study steric effects using bulky substituents to direct azide cyclization (e.g., cis-1-azido-4-phenylcyclohexyl derivatives ).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack efficiency.
Q. How can mixed-methods approaches enhance mechanistic studies of this compound reactions?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Quantify rate-determining steps in acid-catalyzed dehydrations .
- Qualitative Case Studies: Compare experimental outliers (e.g., unexpected byproducts) with computational intermediates .
Q. What ethical practices are critical when publishing this compound data?
- Methodological Answer:
- Data Retention: Archive raw NMR/HPLC files for 5–10 years to enable independent verification .
- Conflict of Interest Declarations: Disclose funding sources (e.g., catalytic studies sponsored by reagent suppliers) .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
